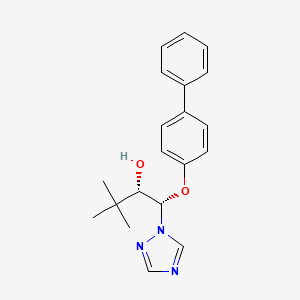

(1S,2S)-bitertanol

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

98169-51-8 |

|---|---|

Fórmula molecular |

C20H23N3O2 |

Peso molecular |

337.4 g/mol |

Nombre IUPAC |

(1S,2S)-3,3-dimethyl-1-(4-phenylphenoxy)-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C20H23N3O2/c1-20(2,3)18(24)19(23-14-21-13-22-23)25-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14,18-19,24H,1-3H3/t18-,19+/m1/s1 |

Clave InChI |

VGPIBGGRCVEHQZ-MOPGFXCFSA-N |

SMILES |

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O |

SMILES isomérico |

CC(C)(C)[C@@H]([C@@H](N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O |

SMILES canónico |

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O |

Origen del producto |

United States |

Foundational & Exploratory

Stereospecific Synthesis of (1S,2S)-Bitertanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitertanol, a potent triazole fungicide, possesses two stereogenic centers, resulting in four possible stereoisomers. The biological activity and toxicological profile of these isomers can vary significantly. This technical guide provides a comprehensive overview of a proposed stereospecific synthesis of the (1S,2S)-bitertanol isomer. The synthetic strategy hinges on the preparation of the key precursor, 1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, followed by a highly stereoselective reduction of the ketone functionality. This guide details the experimental protocols, presents relevant quantitative data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanisms to facilitate a deeper understanding for researchers in synthetic chemistry and drug development.

Introduction

Bitertanol is a broad-spectrum fungicide widely used in agriculture to control a variety of fungal diseases. Its molecular structure contains two chiral centers, giving rise to two pairs of enantiomers: (1R,2R)/(1S,2S) and (1R,2S)/(1S,2R). It is well-established that the stereochemistry of chiral pesticides can have a profound impact on their biological activity, with one stereoisomer often exhibiting the desired fungicidal properties while others may be less active or contribute to off-target toxicity. The stereospecific synthesis of individual isomers is therefore of paramount importance for the development of safer and more effective agrochemicals. This guide focuses on a proposed synthetic route to obtain the enantiomerically pure this compound.

Proposed Stereospecific Synthetic Pathway

The stereospecific synthesis of this compound can be logically approached in two main stages:

-

Synthesis of the Prochiral Ketone Precursor: Preparation of 1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.

-

Asymmetric Reduction of the Ketone: Stereoselective reduction of the ketone to yield the desired (1S,2S)-alcohol.

The overall synthetic workflow is depicted below:

Figure 1: Proposed overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

This stage involves a three-step synthesis to construct the key prochiral ketone precursor.

Step 1: Synthesis of 1-(Biphenyl-4-yloxy)-3,3-dimethylbutan-2-one

-

Reaction: Williamson ether synthesis.

-

Reagents: 1-Bromo-3,3-dimethylbutan-2-one, 4-hydroxybiphenyl, potassium carbonate.

-

Solvent: Acetone or N,N-dimethylformamide (DMF).

-

Protocol: To a solution of 4-hydroxybiphenyl (1.0 eq) in acetone, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 1-Bromo-3,3-dimethylbutan-2-one (1.1 eq) is then added, and the reaction mixture is heated to reflux for 12-18 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 1-(Biphenyl-4-yloxy)-1-bromo-3,3-dimethylbutan-2-one

-

Reaction: α-Bromination.

-

Reagents: 1-(Biphenyl-4-yloxy)-3,3-dimethylbutan-2-one, N-Bromosuccinimide (NBS) or Bromine.

-

Solvent: Carbon tetrachloride or Dichloromethane.

-

Protocol: To a solution of 1-(biphenyl-4-yloxy)-3,3-dimethylbutan-2-one (1.0 eq) in carbon tetrachloride, N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide are added. The mixture is heated to reflux under irradiation with a UV lamp for 4-6 hours. The reaction mixture is then cooled, filtered to remove succinimide, and the filtrate is concentrated. The crude product is purified by recrystallization or column chromatography.

Step 3: Synthesis of 1-(Biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

-

Reaction: Nucleophilic substitution.

-

Reagents: 1-(Biphenyl-4-yloxy)-1-bromo-3,3-dimethylbutan-2-one, 1,2,4-triazole, potassium carbonate.

-

Solvent: N,N-dimethylformamide (DMF).

-

Protocol: To a solution of 1,2,4-triazole (1.2 eq) in DMF, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. A solution of 1-(biphenyl-4-yloxy)-1-bromo-3,3-dimethylbutan-2-one (1.0 eq) in DMF is then added dropwise, and the reaction is stirred at 80-90 °C for 8-12 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford the desired prochiral ketone precursor.

Stage 2: Asymmetric Reduction to this compound

The crucial stereoselective step is the reduction of the ketone. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of ketones.

-

Reaction: Corey-Bakshi-Shibata (CBS) Reduction.

-

Reagents: 1-(Biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, (R)-2-Methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide complex (BMS).

-

Solvent: Tetrahydrofuran (THF).

-

Protocol: A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF is cooled to -20 °C under an inert atmosphere. Borane-dimethyl sulfide complex (1.0 M in THF, 1.2 eq) is added dropwise, and the mixture is stirred for 15 minutes. A solution of the precursor ketone (1.0 eq) in anhydrous THF is then added slowly over 30 minutes, maintaining the temperature at -20 °C. The reaction is stirred for an additional 2-4 hours at this temperature. The reaction is then quenched by the slow addition of methanol. The solvent is evaporated, and the residue is treated with 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst and borane, which then coordinates to the ketone in a stereocontrolled manner, leading to the selective delivery of a hydride to one face of the carbonyl group.

Figure 2: Simplified mechanism of the CBS reduction.

Quantitative Data

The following table summarizes hypothetical but expected quantitative data for the key steps in the synthesis of this compound. Actual yields and selectivities will depend on specific reaction conditions and optimization.

| Step | Reaction Type | Starting Material | Product | Yield (%) | Purity (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| 1 | Williamson Ether Synthesis | 1-Bromo-3,3-dimethylbutan-2-one | 1-(Biphenyl-4-yloxy)-3,3-dimethylbutan-2-one | 85-95 | >95 | N/A | N/A |

| 2 | α-Bromination | 1-(Biphenyl-4-yloxy)-3,3-dimethylbutan-2-one | 1-(Biphenyl-4-yloxy)-1-bromo-3,3-dimethylbutan-2-one | 70-80 | >95 | N/A | N/A |

| 3 | Nucleophilic Substitution | 1-(Biphenyl-4-yloxy)-1-bromo-3,3-dimethylbutan-2-one | 1-(Biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | 80-90 | >98 | N/A | N/A |

| 4 | Asymmetric Reduction | 1-(Biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | This compound | 75-85 | >99 | >95:5 | >98 |

Conclusion

This technical guide outlines a robust and stereoselective synthetic route to this compound. The synthesis of the prochiral ketone precursor followed by a highly enantioselective CBS reduction provides a reliable method for obtaining the desired stereoisomer in high purity. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of chiral agrochemicals and pharmaceuticals. Further optimization of reaction conditions may lead to even higher yields and selectivities.

An In-depth Technical Guide on the Core Mechanism of Action of (1S,2S)-Bitertanol in Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the (1S,2S) stereoisomer of the triazole fungicide, bitertanol. The document details its molecular target, biochemical consequences, and the stereoselectivity of its activity. Experimental protocols for key assays and quantitative data on its biological efficacy are also presented.

Executive Summary

Bitertanol is a chiral triazole fungicide that functions by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The primary molecular target of bitertanol is the enzyme cytochrome P450 14α-demethylase (CYP51), which is critical for the conversion of lanosterol to ergosterol. While commercial bitertanol is a mixture of four stereoisomers, research has demonstrated significant differences in the bioactivity of each isomer. This guide focuses on the (1S,2S)-bitertanol isomer, contextualizing its mechanism of action with respect to its more active counterparts.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of this compound, like other azole fungicides, is rooted in the disruption of the ergosterol biosynthesis pathway. Ergosterol is a vital sterol in fungi, analogous to cholesterol in mammals, and is responsible for maintaining the integrity, fluidity, and proper function of the fungal cell membrane.

Molecular Target: Cytochrome P450 14α-Demethylase (CYP51)

The specific molecular target of bitertanol is the enzyme cytochrome P450 14α-demethylase, encoded by the ERG11 gene. This enzyme is a crucial catalyst in the multi-step conversion of lanosterol to ergosterol. The inhibitory action of triazole fungicides, including bitertanol, involves the binding of the nitrogen atom in the triazole ring to the heme iron atom at the active site of CYP51. This binding prevents the enzyme from interacting with its natural substrate, lanosterol, thereby halting the ergosterol biosynthesis pathway.

Stereoselectivity of CYP51 Inhibition

Bitertanol has two chiral centers, resulting in four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Studies have shown that the antifungal activity of these isomers is not equal, indicating a stereoselective interaction with the CYP51 enzyme.

Molecular docking studies have revealed that the distance between the nitrogen atom of the triazole ring and the central iron atom of the heme group in CYP51 is a critical determinant of inhibitory activity. Shorter distances correlate with stronger binding and greater antifungal efficacy. For the bitertanol stereoisomers, these distances have been calculated as follows:

| Stereoisomer | Distance to Heme Iron (Å) |

| (1S,2R)-Bitertanol | 2.5 |

| (1R,2R)-Bitertanol | 2.6 |

| (1R,2S)-Bitertanol | 3.8 |

| This compound | 3.8 |

Data from Li et al., 2019.

As the data indicates, the this compound isomer exhibits a greater distance to the heme iron compared to the (1S,2R) and (1R,2R) isomers. This larger distance suggests a weaker interaction with the active site of CYP51, resulting in lower inhibitory activity. The most potent isomer is (1S,2R)-bitertanol, which has the shortest binding distance.

Biochemical Consequences of CYP51 Inhibition

The inhibition of CYP51 by this compound leads to a cascade of detrimental effects within the fungal cell:

-

Depletion of Ergosterol: The primary consequence is the cessation of ergosterol production, leading to a deficiency of this vital sterol in the fungal cell membrane.

-

Accumulation of Toxic Sterol Precursors: The blockage of the ergosterol pathway results in the accumulation of lanosterol and other 14α-methylated sterol precursors. These precursors are incorporated into the cell membrane, disrupting its normal structure and function.

-

Altered Membrane Properties: The changes in the sterol composition of the membrane lead to increased permeability, altered activity of membrane-bound enzymes, and a general loss of membrane integrity.

-

Inhibition of Fungal Growth and Cell Death: The culmination of these biochemical disruptions is the inhibition of fungal growth and, ultimately, cell death.

Quantitative Data: Antifungal Activity of Bitertanol Stereoisomers

The stereoselectivity of bitertanol's action is reflected in the varying efficacy of its isomers against different fungal pathogens. The following table summarizes the half-maximal effective concentration (EC50) values for the four stereoisomers of bitertanol against a selection of fungi.

| Fungal Species | (1R,2S)-Bitertanol EC50 (mg/L) | (1S,2R)-Bitertanol EC50 (mg/L) | (1R,2R)-Bitertanol EC50 (mg/L) | This compound EC50 (mg/L) |

| Botrytis cinerea | 1.83 | 0.18 | 0.78 | 2.31 |

| Fusarium oxysporum | 0.89 | 0.09 | 0.23 | 1.12 |

| Alternaria solani | 0.65 | 0.05 | 0.15 | 0.76 |

| Colletotrichum gloeosporioides | 0.42 | 0.03 | 0.11 | 0.55 |

| Phytophthora capsici | 1.25 | 0.11 | 0.34 | 1.54 |

| Rhizoctonia solani | 0.98 | 0.08 | 0.27 | 1.21 |

| Sclerotinia sclerotiorum | 0.77 | 0.06 | 0.19 | 0.89 |

| Verticillium dahliae | 0.53 | 0.04 | 0.13 | 0.67 |

Data extracted from Li et al., 2019.

The data clearly demonstrates that this compound consistently exhibits the highest EC50 values, indicating the lowest antifungal activity among the four stereoisomers against the tested fungal species.

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of antifungal compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium.

-

Harvest spores or mycelial fragments and suspend them in a suitable liquid medium (e.g., RPMI-1640).

-

Adjust the concentration of the inoculum to a standardized value (e.g., 10^5 cells/mL) using a hemocytometer or spectrophotometer.

-

-

Preparation of Antifungal Agent Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

-

Include positive (no antifungal) and negative (no inoculum) controls.

-

Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-30°C) for a defined period (e.g., 24-72 hours).

-

-

Determination of MIC:

-

Visually inspect the plates for fungal growth (turbidity).

-

The MIC is the lowest concentration of the antifungal agent at which no visible growth is observed.

-

Alternatively, growth can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC can then be defined as the concentration that causes a certain percentage of growth inhibition (e.g., MIC50 or MIC90).

-

Fungal Sterol Analysis

This protocol describes the extraction and analysis of sterols from fungal cells to observe the effects of antifungal treatment.

Protocol:

-

Fungal Culture and Treatment:

-

Grow the fungal strain in a liquid culture medium to a desired growth phase (e.g., mid-logarithmic phase).

-

Expose the fungal culture to a specific concentration of this compound (e.g., at or below the MIC) for a defined period.

-

Include an untreated control culture.

-

-

Cell Harvesting and Saponification:

-

Harvest the fungal cells by centrifugation.

-

Wash the cell pellet with sterile water.

-

Resuspend the cells in a solution of alcoholic potassium hydroxide (e.g., 25% KOH in 50% ethanol).

-

Heat the suspension (e.g., at 80°C for 1-2 hours) to saponify the cellular lipids and release the sterols.

-

-

Sterol Extraction:

-

Cool the saponified mixture and add a non-polar solvent (e.g., n-heptane or hexane) and water.

-

Vortex the mixture vigorously to extract the non-saponifiable lipids (containing the sterols) into the organic phase.

-

Separate the organic phase by centrifugation.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Sterol Analysis:

-

Resuspend the dried sterol extract in a suitable solvent (e.g., methanol).

-

Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify and quantify ergosterol, lanosterol, and other sterol intermediates by comparing their retention times and mass spectra to those of authentic standards.

-

Visualizations

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Environmental Fate and Degradation of (1S,2S)-Bitertanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitertanol is a broad-spectrum conazole fungicide utilized for the control of various fungal diseases in crops. As a chiral molecule with two stereocenters, bitertanol exists as four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The environmental fate and toxicological properties of these stereoisomers can differ significantly. This technical guide provides an in-depth overview of the environmental fate and degradation of the (1S,2S)-bitertanol stereoisomer, focusing on its behavior in various environmental compartments. Understanding the environmental persistence, transformation, and mobility of this compound is crucial for accurate environmental risk assessment and the development of safer agricultural practices.

Physicochemical Properties of Bitertanol

The environmental distribution and fate of a pesticide are largely governed by its physicochemical properties. While specific data for the (1S,2S) isomer is limited, the properties of the racemic mixture provide a general indication of its expected behavior.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃N₃O₂ | [1] |

| Molecular Weight | 337.4 g/mol | [1] |

| Water Solubility | Diastereomer A (1RS, 2SR): 2.7 mg/L (20 °C); Diastereomer B (1RS, 2RS): 1.1 mg/L (20 °C) | |

| Vapor Pressure | Diastereomer A (1RS, 2SR): 2.2 x 10⁻¹⁰ Pa (20 °C); Diastereomer B (1RS, 2RS): 2.5 x 10⁻⁹ Pa (20 °C) | |

| Octanol-Water Partition Coefficient (log Kow) | 3.93 | Cheméo |

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, are key mechanisms for the transformation of this compound in the environment, not mediated by living organisms.

Photodegradation in Water

Bitertanol is susceptible to photodegradation in aqueous environments.[2] Studies on the racemic mixture indicate that photolysis is a significant dissipation pathway. The half-life of this compound under simulated sunlight is expected to be in the range of hours to days, depending on factors such as light intensity, water depth, and the presence of photosensitizers.

The primary photodegradation products of bitertanol include 1,2,4-triazole and 4-hydroxybiphenyl.[2]

A typical experimental setup for assessing the photodegradation of this compound in water involves the following steps:

-

Test Substance Preparation: A solution of this compound, often radiolabeled (e.g., with ¹⁴C), is prepared in a sterile, buffered aqueous solution (e.g., pH 7).

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight, such as a xenon arc lamp with filters to mimic the solar spectrum at the Earth's surface.

-

Control Samples: Dark controls, wrapped in aluminum foil, are incubated under the same conditions to assess for any degradation not induced by light.

-

Sampling: Aliquots of the irradiated and dark control solutions are collected at various time points.

-

Analysis: The concentration of the parent this compound and its photoproducts is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or mass spectrometry (MS).

-

Data Analysis: The dissipation half-life (DT₅₀) is calculated from the decline in the parent compound concentration over time.

Hydrolysis

Bitertanol is generally stable to hydrolysis in aqueous solutions at environmentally relevant pH values (pH 4-9).[2] Therefore, hydrolysis is not considered a major degradation pathway for this compound under typical environmental conditions.

The assessment of hydrolysis for this compound follows a standardized protocol:

-

Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Addition: A known concentration of this compound is added to each buffer solution. The concentration should not exceed half of its water solubility.[3][4]

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated testing).[2][5]

-

Sampling and Analysis: Samples are taken at predetermined intervals and analyzed for the parent compound and potential hydrolysis products using HPLC or a similar analytical method.

-

Evaluation: The rate of hydrolysis is determined. If less than 10% degradation is observed after a set period (e.g., 5 days at 50°C), the substance is considered hydrolytically stable.[3][5]

Biotic Degradation

Microbial activity in soil and aquatic systems plays a crucial role in the degradation of this compound.

Aerobic Soil Metabolism

Bitertanol undergoes stereoselective degradation in soil, with different stereoisomers exhibiting varying degradation rates. Studies have shown that the half-life of this compound in soil can range from approximately 9 to 87 days, depending on the specific soil characteristics and environmental conditions.[5][6] The degradation is primarily mediated by soil microorganisms.

The major degradation pathway in soil involves the oxidation of the biphenyl ring and the tert-butyl group, leading to the formation of bitertanol benzoic acid (BUE 2684).[7] Further degradation can lead to the cleavage of the molecule, resulting in the formation of 1,2,4-triazole, which can then be metabolized to triazolylalanine and triazolylacetic acid.[2] Complete mineralization to CO₂ also occurs.[2]

Table 1: Aerobic Soil Metabolism Half-Lives (DT₅₀) of Bitertanol Stereoisomers

| Stereoisomer | DT₅₀ (days) in various soils | Reference |

| (1R,2S)-bitertanol | Faster degradation rates observed | [5][6] |

| (1S,2R)-bitertanol | Faster degradation rates observed | [5][6] |

| (1R,2R)-bitertanol | Slower degradation rates observed | [5][6] |

| This compound | 9.1 - 86.6 | [5][6] |

A laboratory study to evaluate the aerobic soil metabolism of this compound typically involves:

-

Soil Selection: Representative agricultural soils with varying properties (e.g., texture, organic carbon content, pH) are chosen.

-

Test Substance Application: Radiolabeled (¹⁴C) this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions (maintained moisture and temperature, e.g., 20°C).

-

Trapping of Volatiles: Evolved ¹⁴CO₂ and other volatile organic compounds are trapped to assess mineralization and volatilization.

-

Sampling and Extraction: Soil samples are collected at various time intervals and extracted with appropriate solvents to separate the parent compound and its metabolites.

-

Analysis: The extracts are analyzed by techniques such as HPLC with radioactivity detection and/or LC-MS/MS to identify and quantify the parent compound and its transformation products. Non-extractable residues are quantified by combustion analysis.

-

Data Interpretation: The DT₅₀ of this compound and the formation and decline of its major metabolites are determined.

Aerobic Aquatic Sediment Metabolism

In aquatic environments, this compound is expected to partition from the water column to the sediment due to its low water solubility and moderate hydrophobicity. In the sediment, it undergoes microbial degradation under aerobic and potentially anaerobic conditions.

The degradation pathway in aquatic sediment systems is similar to that in soil, with the formation of bitertanol benzoic acid and subsequent cleavage to 1,2,4-triazole. The rate of degradation is influenced by the organic matter content and microbial activity of the sediment.

The study of this compound degradation in aquatic sediment systems is conducted as follows:

-

System Setup: Intact water-sediment systems are collected from natural water bodies (e.g., ponds, ditches).

-

Application: Radiolabeled this compound is applied to the water phase of the systems.

-

Incubation: The systems are incubated in the dark at a controlled temperature, with the overlying water gently aerated.

-

Sampling: At specified time intervals, the water and sediment phases are separated and sampled.

-

Extraction and Analysis: The water phase is analyzed directly. The sediment is extracted to recover the parent compound and its metabolites. Both phases are analyzed using chromatographic and radiometric techniques.

-

Data Analysis: The partitioning of the substance between water and sediment is determined, and the DT₅₀ values in the total system, water, and sediment are calculated. The formation and decline of major metabolites are also quantified.[8][9]

Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of bitertanol in the environment.

Summary of Quantitative Data

The following table summarizes the available quantitative data on the degradation of this compound.

Table 2: Degradation Half-Life (DT₅₀) of this compound in Various Environmental Compartments

| Environmental Compartment | Condition | DT₅₀ | Reference |

| Soil | Aerobic | 9.1 - 86.6 days | [5][6] |

| Tomato | Field | 4.8 days | |

| Water | Photolysis (simulated sunlight) | Hours to days (estimated for stereoisomer) | [2] |

| Water | Hydrolysis (pH 4, 7, 9) | Stable | [2] |

Conclusion

The environmental fate of this compound is characterized by its susceptibility to photodegradation in water and microbial degradation in soil and aquatic sediments. It is relatively stable to hydrolysis. The degradation of this compound is stereoselective, with its persistence being influenced by the specific environmental conditions. The primary degradation products include bitertanol benzoic acid and 1,2,4-triazole, which are further metabolized. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of this compound, offering valuable information for environmental risk assessment and the development of sustainable agricultural practices. Further research focusing on the quantitative analysis of metabolite formation from the (1S,2S) isomer would enhance the precision of environmental fate models.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 3. Test No. 111: Hydrolysis as a Function of pH | OECD [oecd.org]

- 4. investigativescience.com [investigativescience.com]

- 5. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 6. Stereoselective environmental behavior and biological effects of the chiral bitertanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]

- 9. oecd.org [oecd.org]

A Technical Guide to the Metabolism of (1S,2S)-Bitertanol in Soil and Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bitertanol is a widely used chiral triazole fungicide with four stereoisomers. Its environmental fate and metabolic profile are significantly influenced by its stereochemistry. This technical guide provides a comprehensive overview of the metabolism of the (1S,2S)-bitertanol stereoisomer in soil and plant systems. It consolidates quantitative degradation data, details common experimental protocols for residue analysis, and visualizes metabolic pathways and analytical workflows. The information presented is intended to support research and development efforts related to the environmental safety and efficacy of this fungicide.

Metabolism in Soil

The persistence and degradation of bitertanol in soil are predominantly governed by microbial activity, with stereoselectivity often observed. Abiotic factors such as hydrolysis and photolysis play a minor role under typical environmental conditions.

Degradation Pathways

Microbial degradation is the primary mechanism for bitertanol dissipation in soil.[1] Studies comparing sterilized and non-sterilized soil samples confirm the crucial role of microorganisms in its breakdown. The ultimate degradation product in aerobic environments is carbon dioxide (CO₂), indicating complete mineralization.[2] The degradation rate is stereoselective, with the (1S,2R) and (1R,2S) stereoisomers degrading faster than the (1R,2R) and (1S,2S) isomers in soil.[1][3]

Abiotic degradation is limited. Bitertanol is stable to hydrolysis in aqueous solutions at environmentally relevant pH levels (pH 4-9).[2][4] Significant hydrolytic degradation has only been observed under laboratory conditions at high temperatures (70°C) in the presence of catalysts like Fe³⁺.[2] Direct photodegradation in water can occur, but its contribution to overall environmental elimination is considered minimal as it requires light at wavelengths below 290 nm, which are largely filtered out before reaching water surfaces.[2]

Metabolic Products in Soil

The metabolism of bitertanol in soil proceeds through intermediate products to eventual mineralization.

-

Mineralization: The primary endpoint of aerobic degradation is CO₂, which can account for 50-64% of the applied bitertanol.[2]

-

Intermediate Metabolites: Due to rapid degradation, intermediate products are typically found in low concentrations.[2] The main identified intermediate is bitertanol benzoic acid (BUE 2684) , formed through oxidative cleavage of the biphenyl moiety, but it represents less than 0.3% of the applied radioactivity.[2] Other known environmental transformation products include 1,2,4-triazole, triazole acetic acid, and triazole alanine.[2][5]

Quantitative Degradation Data

The degradation rate of bitertanol is expressed as a half-life (DT₅₀), which varies significantly with soil type and environmental conditions. The (1S,2S) isomer is generally among the more persistent stereoisomers in soil.

Table 1: Degradation Half-life of Bitertanol Stereoisomers in Various Soils

| Stereoisomer | Soil Type(s) | Conditions | Half-life (DT₅₀) in days |

|---|---|---|---|

| This compound | Not specified | Not specified | Part of a range from 9.1 to 86.6 for all isomers |

| (1R,2S)-Bitertanol | Not specified | Not specified | Part of a range from 9.1 to 86.6 for all isomers |

| (1S,2R)-Bitertanol | Not specified | Not specified | Part of a range from 9.1 to 86.6 for all isomers |

| (1R,2R)-Bitertanol | Not specified | Not specified | Part of a range from 9.1 to 86.6 for all isomers |

| Racemic Bitertanol | Alluvial Soil | Field | 14.6 |

| Racemic Bitertanol | Volcanic Ash Soil | Field | 2.5 |

| Racemic Bitertanol | Alluvial Soil | Laboratory | 12 |

| Racemic Bitertanol | Volcanic Ash Soil | Laboratory | 30 |

| Racemic Bitertanol | Various | Laboratory (20°C) | 8.5 (Typical) |

Data sourced from multiple studies.[1][2][6]

Experimental Protocols for Soil Analysis

The analysis of bitertanol and its metabolites in soil involves sample preparation, extraction, cleanup, and instrumental analysis.

Caption: General workflow for the analysis of bitertanol residues in soil samples.

Methodology Details:

-

Sample Preparation: Soil samples are typically air-dried at room temperature and sieved through a 10-mesh (2 mm) screen to ensure homogeneity.[7]

-

Extraction: The extraction of bitertanol from soil is commonly performed using organic solvents. A typical procedure involves shaking the soil sample with acetonitrile or an acetone/water mixture.[2][3]

-

Cleanup: The crude extract is often complex and requires a cleanup step to remove interfering matrix components. Techniques include dispersive solid-phase extraction (dSPE) with sorbents like C18 or liquid-liquid partitioning.[3][6]

-

Instrumental Analysis: Chiral separation of the stereoisomers is achieved using high-performance liquid chromatography (HPLC) with a chiral column, such as a cellulose-based stationary phase.[3][8] Detection and quantification are performed using tandem mass spectrometry (MS/MS), which provides high sensitivity and selectivity.[3][8] Gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) can also be used for the analysis of the racemic mixture.[2]

Metabolism in Plants

In plants, bitertanol is metabolized slowly, and the metabolic pathway can differ based on the method of application (e.g., foliar spray vs. seed treatment). Unchanged parent compound often constitutes the major portion of the residue.

Metabolic Pathways in Plants

Following foliar application, bitertanol undergoes several transformations, though the parent compound remains the primary residue.[2] After seed treatment, metabolism is more extensive, leading to different major metabolites.[2]

-

Phase I Reactions (Foliar):

-

Phase II Reactions (Foliar):

-

Conjugation: The parent bitertanol molecule can be conjugated at its hydroxyl group, for example, with glucose to form a malonyl glucoside .[2]

-

-

Metabolism after Seed Treatment:

Caption: Proposed metabolic pathways for bitertanol in plants following different application methods.

Quantitative Degradation Data in Plants

The persistence of bitertanol in plants is generally high after foliar application but can be rapid in certain crops. The half-life of this compound has been specifically determined in tomatoes.

Table 2: Degradation Half-life of Bitertanol Stereoisomers in Plants

| Plant | Stereoisomer | Half-life (DT₅₀) in days |

|---|---|---|

| Tomato | This compound | 4.8 |

| Tomato | (1R,2S)-Bitertanol | 3.7 |

| Tomato | (1S,2R)-Bitertanol | 4.1 |

| Tomato | (1R,2R)-Bitertanol | 4.1 |

| Peanuts | Racemic Bitertanol | 141 |

| Apples | Racemic Bitertanol | 150 |

Data sourced from multiple studies.[2][9]

Experimental Protocols for Plant Analysis

The analytical procedure for determining bitertanol residues in plant matrices is similar to that for soil, requiring extraction, cleanup, and analysis.

Methodology Details:

-

Extraction: Residues are extracted from homogenized plant material (e.g., fruits, leaves) using solvents like acetone/water or ethyl acetate.[2]

-

Cleanup: The extract is purified to remove pigments, fats, and other interferences. Common methods include liquid-liquid partitioning with dichloromethane followed by gel permeation chromatography (GPC).[2]

-

Analysis: Determination is carried out by gas chromatography (GC) with a nitrogen-selective detector or by HPLC-MS/MS for stereoisomer-specific analysis.[2][8] Recoveries for these methods are typically in the range of 70-110%, with limits of determination around 0.01-0.05 mg/kg.[2]

Conclusion

The metabolism of this compound is a stereoselective process in both soil and plants. In soil, it is among the more persistent stereoisomers, with degradation occurring primarily through microbial action leading to mineralization. In plants, its metabolic fate depends on the application method. Following foliar spray, it is metabolized slowly via oxidation, cleavage, and conjugation, with the parent compound remaining the major residue. In contrast, seed treatment can lead to more complete degradation into smaller polar metabolites. The quantitative data and protocols presented in this guide underscore the importance of stereoisomer-specific analysis for accurately assessing the environmental behavior and residue profile of bitertanol.

References

- 1. Stereoselective environmental behavior and biological effects of the chiral bitertanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. Bitertanol (Ref: KWG 0599) [sitem.herts.ac.uk]

- 5. Bitertanol | C20H23N3O2 | CID 91656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. Stereoselective Separation of the Fungicide Bitertanol Stereoisomers by High-Performance Liquid Chromatography and Their Degradation in Cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective bioactivity, toxicity and degradation of the chiral triazole fungicide bitertanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Endocrine disruption potential of (1S,2S)-bitertanol

An In-depth Technical Guide on the Endocrine Disruption Potential of (1S,2S)-Bitertanol

Abstract

Bitertanol is a widely utilized chiral triazole fungicide comprising four distinct stereoisomers. The stereochemical configuration of a compound can significantly influence its biological activity, including its potential for endocrine disruption. This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting potential of the this compound stereoisomer. It synthesizes available data on its interactions with key endocrine pathways, including the estrogen, androgen, and thyroid hormone systems, as well as its effects on steroidogenesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of relevant biological pathways and laboratory workflows to facilitate a deeper understanding and guide future research.

Introduction

Background on Endocrine Disrupting Chemicals (EDCs)

Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action, altering the function of the endocrine system and consequently causing adverse health effects.[1][2] Agrochemicals represent a significant class of EDCs to which humans and wildlife are frequently exposed.[3] EDCs can exert their effects through various mechanisms, including mimicking endogenous hormones by binding to nuclear receptors (e.g., estrogen and androgen receptors), antagonizing hormone receptors, altering hormone synthesis and metabolism, and modifying hormone transport.[3][4]

Bitertanol: A Chiral Triazole Fungicide

Bitertanol, with the chemical name 1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a conazole fungicide used to control a range of fungal diseases on crops such as fruits, cereals, and ornamentals.[5][6] As a chiral molecule, it exists as a mixture of four stereoisomers: (1S,2R), (1R,2S), (1R,2R), and (1S,2S).[7] Commercial bitertanol is typically a mixture of two diastereomeric pairs (A and B), with A being (1RS, 2SR) and B being (1RS, 2RS).[6]

Importance of Stereoselectivity in Endocrine Disruption

The three-dimensional structure of a molecule is critical in determining its interaction with biological targets like hormone receptors and enzymes. Different stereoisomers of the same chemical can exhibit vastly different biological activities, potencies, and toxicities.[7][8] Therefore, evaluating the endocrine-disrupting potential of individual stereoisomers, such as this compound, is crucial for an accurate risk assessment, as the effects of the racemic mixture may not represent the activity of each constituent isomer.[8]

Known Endocrine Disrupting Effects of Bitertanol Isomers

Scientific investigation into the endocrine effects of bitertanol has revealed stereoselective activity among its four isomers. While data specifically isolating the effects of this compound are limited, studies on the mixture of all four isomers provide critical insights into its potential activities.

Estrogen Receptor (ER) Pathway

Studies have shown that all four stereoisomers of bitertanol exhibit stereoselective antagonistic effects on the estrogen receptor (ER).[8] This suggests that this compound likely acts as an anti-estrogenic compound by binding to the estrogen receptor and blocking the action of endogenous estrogens like 17β-estradiol. The mechanism of such antagonism often involves competitive binding to the receptor's ligand-binding domain, preventing the conformational changes necessary for transcriptional activation of estrogen-responsive genes.[9]

Androgen Receptor (AR) Pathway

Bitertanol, as part of the triazole fungicide group, has been shown to possess anti-androgenic activity, demonstrating the ability to inhibit human androgen receptor (AR) dependent transcriptional activity.[4] Anti-androgens typically function by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR, thereby preventing the expression of androgen-regulated genes.[10][11] While this activity has been identified for the bitertanol mixture, specific studies quantifying the anti-androgenic potential of the (1S,2S) isomer individually are not currently available.

Thyroid Hormone Receptor (TR) Pathway

The potential for bitertanol to interfere with the thyroid system has also been investigated. Research has demonstrated that the (1S,2R) and (1R,2S) stereoisomers exhibit antagonistic effects on the thyroid hormone receptor (TR).[8] However, this study did not report significant TR antagonistic activity for the (1S,2S) isomer. Disruption of the thyroid hormone pathway can occur at multiple levels, including hormone synthesis, transport, metabolism, and receptor binding.[12][13]

Steroidogenesis and Aromatase Inhibition

A key mechanism of action for many azole fungicides is the inhibition of cytochrome P450 enzymes.[14] One of the most relevant P450 enzymes in the endocrine system is aromatase (CYP19A1), which catalyzes the conversion of androgens to estrogens.[15][16] Inhibition of aromatase can lead to decreased estrogen levels and increased androgen levels, disrupting the hormonal balance.[14] While bitertanol is known to be an aromatase inhibitor, the specific inhibitory potency of the (1S,2S) isomer has not been separately quantified in the reviewed literature.[17]

Quantitative Data Summary

The available literature provides primarily qualitative descriptions of the endocrine-disrupting effects of bitertanol stereoisomers. Quantitative data, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, for the this compound isomer are not specified in the reviewed studies. The following tables summarize the known effects.

Table 1: Summary of Receptor-Mediated Endocrine Disruption by Bitertanol Stereoisomers

| Stereoisomer | Estrogen Receptor (ER) | Androgen Receptor (AR) | Thyroid Hormone Receptor (TR) |

| This compound | Antagonistic Effect Observed[8] | Data Not Available | No Significant Effect Reported[8] |

| (1R,2R)-Bitertanol | Antagonistic Effect Observed[8] | Data Not Available | No Significant Effect Reported[8] |

| (1S,2R)-Bitertanol | Antagonistic Effect Observed[8] | Data Not Available | Antagonistic Effect Observed[8] |

| (1R,2S)-Bitertanol | Antagonistic Effect Observed[8] | Data Not Available | Antagonistic Effect Observed[8] |

| Racemic Bitertanol | Antagonistic Effect[8] | Anti-androgenic Activity[4] | Antagonistic Effect[8] |

Table 2: Summary of Effects on Steroidogenesis

| Compound | Target Enzyme | Effect | Quantitative Data (IC50/Ki) |

| This compound | Aromatase (CYP19A1) | Data Not Available | Data Not Available |

| Racemic Bitertanol | Aromatase (CYP19A1) | Inhibition[17] | Data Not Available |

Experimental Protocols

Assessing the endocrine disruption potential of a compound involves a battery of in vitro and in vivo assays.[18][19] The following are detailed methodologies for key experiments relevant to the effects observed for bitertanol.

Receptor-Mediated Transactivation (Reporter Gene) Assays

These assays are used to determine if a chemical can activate (agonist) or inhibit (antagonist) a hormone receptor.[20] Yeast-based assays (YES/YAS) or mammalian cell lines transfected with a receptor and a reporter gene are commonly used.[21][22]

-

Objective: To measure the ability of this compound to induce or inhibit gene expression mediated by the estrogen, androgen, or thyroid hormone receptor.

-

Cell Lines:

-

Protocol:

-

Cell Culture: Cells are cultured in an appropriate medium, often stripped of steroids using charcoal-treated serum to reduce background hormonal activity.

-

Seeding: Cells are seeded into multi-well plates (e.g., 96-well) and allowed to attach.

-

Dosing:

-

Agonist Mode: Cells are exposed to a range of concentrations of this compound.

-

Antagonist Mode: Cells are co-exposed to a fixed concentration of a known reference hormone (e.g., 17β-estradiol for ER, DHT for AR) along with a range of concentrations of this compound.

-

-

Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor binding, nuclear translocation, and reporter gene expression.

-

Lysis and Measurement: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase or β-galactosidase) is measured using a luminometer or spectrophotometer.[19]

-

Data Analysis: The response is normalized to controls and plotted against the log of the test chemical concentration to determine EC50 (for agonists) or IC50 (for antagonists).

-

Aromatase Activity Assay

This assay measures the direct inhibition of the aromatase enzyme, which is critical for estrogen biosynthesis. The human placental microsome or JEG-3 cell line are common models.[14][25]

-

Objective: To quantify the inhibition of aromatase enzyme activity by this compound.

-

Method: Tritiated water-release assay.[25]

-

Protocol:

-

Preparation: A source of aromatase enzyme is prepared (e.g., human placental microsomes or JEG-3 cell lysate).

-

Incubation Mixture: The enzyme source is added to a reaction buffer containing a cofactor (NADPH) and a range of concentrations of this compound. A known inhibitor like formestane is used as a positive control.[25]

-

Initiate Reaction: The enzymatic reaction is initiated by adding the substrate, [1β-³H]-androstenedione. During the conversion of androstenedione to estrone, the tritium at the 1β position is released as tritiated water (³H₂O).

-

Reaction Quenching: After a set incubation period (e.g., 60-120 minutes), the reaction is stopped by adding an organic solvent (e.g., chloroform).

-

Separation: The mixture is centrifuged, and the aqueous phase (containing ³H₂O) is separated from the organic phase (containing the unused [1β-³H]-androstenedione).

-

Quantification: The radioactivity in the aqueous phase is measured using a liquid scintillation counter.

-

Data Analysis: The amount of ³H₂O formed is proportional to aromatase activity. The percentage of inhibition is calculated relative to the vehicle control, and an IC50 value is determined.

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key endocrine signaling pathways potentially disrupted by this compound.

Estrogen and Androgen Receptor Signaling

Both estrogen and androgen receptors are nuclear receptors that, upon binding their respective ligands, translocate to the nucleus and act as transcription factors to regulate gene expression.[2] Antagonists like bitertanol interfere with this process.

Steroidogenesis and Aromatase Action

Steroidogenesis is the metabolic pathway for producing steroid hormones from cholesterol. Aromatase plays a crucial final step in producing estrogens from androgens. Azole fungicides like bitertanol can inhibit this step.

Discussion and Future Directions

The available evidence strongly indicates that bitertanol possesses endocrine-disrupting properties, acting as an antagonist at the estrogen and androgen receptors and as an inhibitor of aromatase. The study by Liu et al. (2020) confirms that the (1S,2S) stereoisomer contributes to the overall anti-estrogenic activity of the racemic mixture.[8]

However, significant data gaps remain for a complete risk assessment of this compound:

-

Quantitative Potency: There is a critical need for dose-response studies to determine the specific IC50 or Ki values for this compound at the estrogen receptor, androgen receptor, and for aromatase inhibition. This would allow for a direct comparison of its potency against other stereoisomers and known EDCs.

-

Androgenic and Thyroid Effects: While the bitertanol mixture is anti-androgenic, the specific contribution of the (1S,2S) isomer is unknown. Likewise, while initial findings suggest it does not antagonize the thyroid receptor, further investigation across a wider range of endpoints in the thyroid pathway is warranted.

-

In Vivo Consequences: The in vitro findings must be correlated with in vivo studies. Research is needed to determine if exposure to this compound at environmentally relevant concentrations can lead to adverse outcomes in reproductive health, development, or metabolic function in whole organisms.

-

Mixture Effects: Understanding how this compound interacts with other stereoisomers and other EDCs present in the environment is essential for assessing cumulative risks.

Future research should prioritize generating quantitative, isomer-specific data to refine the toxicological profile of this compound and ensure that regulatory decisions are based on the most accurate and comprehensive scientific evidence.

References

- 1. Determining the Endocrine Disruption Potential of Industrial Chemicals Using an Integrative Approach: Public Databases, In Vitro Exposure, and Modeling Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endocrine disrupting chemicals: Impact on human health, wildlife and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of agrochemicals acting as endocrine disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bitertanol (Ref: KWG 0599) [sitem.herts.ac.uk]

- 6. fao.org [fao.org]

- 7. Stereoselective bioactivity, toxicity and degradation of the chiral triazole fungicide bitertanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective environmental behavior and biological effects of the chiral bitertanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The inhibition of estrogen receptor-mediated responses by chloro-S-triazine-derived compounds is dependent on estradiol concentration in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 12. Pesticides With Potential Thyroid Hormone-Disrupting Effects: A Review of Recent Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thyroid-Hormone–Disrupting Chemicals: Evidence for Dose-Dependent Additivity or Synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Inhibition of Estrogen Biosynthesis by Azole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural Product Compounds with Aromatase Inhibitory Activity: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. In Vitro Endocrine Disruptor Screening | Environmental Toxicology and Risk Assessment: Standardization of Biomarkers for Endocrine Disruption and Environmental Assessment: 8th Volume | Selected Technical Papers | ASTM International [dl.astm.org]

- 22. xenometrix.ch [xenometrix.ch]

- 23. Characterization of novel small molecule inhibitors of estrogen receptor-activation function 2 (ER-AF2) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Co-Formulants in Glyphosate-Based Herbicides Disrupt Aromatase Activity in Human Cells below Toxic Levels - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Interaction of (1S,2S)-Bitertanol with Fungal Target Enzymes: A Technical Guide to Molecular Docking Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking studies of (1S,2S)-bitertanol, a chiral triazole fungicide, with its primary fungal target enzyme, lanosterol 14α-demethylase (CYP51). Bitertanol plays a crucial role in controlling a wide range of fungal diseases on various crops by inhibiting ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][2][3][4] Understanding the stereoselective interactions between bitertanol isomers and their target enzyme at a molecular level is paramount for the development of more effective and environmentally benign fungicides. This guide summarizes key quantitative data, outlines detailed experimental protocols for in-silico analysis, and provides visual representations of the relevant biological pathway and experimental workflow.

Quantitative Analysis of Bitertanol Stereoisomer Binding

Molecular docking studies have been instrumental in elucidating the stereoselective activity of bitertanol isomers against pathogenic fungi. The primary mechanism of action involves the coordination of the nitrogen atom in the triazole ring of bitertanol with the central iron atom of the heme group within the active site of CYP51, thereby inhibiting its enzymatic function.[1][2] The efficacy of this interaction is highly dependent on the stereochemistry of the bitertanol molecule.

| Stereoisomer | Binding Distance (Å) to Heme Iron in CYP51 |

| (1S,2R)-Bitertanol | 2.5[1][2] |

| (1R,2R)-Bitertanol | 2.6[1][2] |

| (1R,2S)-Bitertanol | 3.8[1][2] |

| This compound | 3.8 [1][2] |

Table 1: Summary of binding distances of bitertanol stereoisomers to the central iron atom of the heme group in the target enzyme lanosterol 14α-demethylase (CYP51), as determined by molecular docking studies.[1][2]

The data clearly indicates that the (1S,2R) and (1R,2R) stereoisomers exhibit significantly shorter binding distances compared to the (1R,2S) and (1S,2S) isomers. This finding is consistent with biological assays, which have shown that (1S,2R)-bitertanol is the most potent inhibitor of fungal growth among the four stereoisomers.[2] The stereoselective bioactivity of bitertanol has been directly correlated with these binding distances and calculated energy differences.[2]

Experimental Protocol for Molecular Docking of Bitertanol with CYP51

The following section outlines a detailed, generalized protocol for conducting molecular docking studies of bitertanol stereoisomers with the fungal CYP51 enzyme. This protocol is a composite of methodologies reported in various studies on antifungal compounds and their interactions with CYP51.

1. Preparation of the Target Protein (CYP51)

-

Homology Modeling: In the absence of a crystal structure for the specific fungal CYP51 of interest (e.g., from Botrytis cinerea), a three-dimensional model of the protein is constructed using homology modeling.[1]

-

The amino acid sequence of the target CYP51 is used as a query to search for suitable templates in protein databases like the Protein Data Bank (PDB).

-

A template with high sequence identity, such as the CYP51 from Aspergillus fumigatus (PDB ID: 4UYL), is selected.[1]

-

Modeling software (e.g., Modeller, SWISS-MODEL) is used to generate the 3D structure of the target protein based on the template.

-

-

Protein Refinement: The generated model undergoes energy minimization to relieve any steric clashes and to achieve a more stable conformation. This is typically performed using molecular mechanics force fields like AMBER or CHARMm.

2. Preparation of the Ligand (this compound)

-

3D Structure Generation: The three-dimensional structure of the this compound molecule is generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Energy Minimization: The ligand's geometry is optimized to its lowest energy conformation using quantum mechanical methods (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*) or semi-empirical methods.[5] This step is crucial for obtaining a realistic representation of the ligand's shape and charge distribution.

3. Molecular Docking Simulation

-

Software Selection: A variety of software packages are available for molecular docking, with AutoDock being a widely used tool.[5]

-

Active Site Definition: The binding site on the CYP51 protein is defined. For CYP51, the active site is centered around the heme cofactor. A grid box is generated to encompass this region, defining the search space for the ligand.

-

Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is employed to explore various possible conformations and orientations of the ligand within the protein's active site.[6][7] This algorithm simulates the binding process and scores the different poses based on a scoring function that estimates the binding affinity.

-

Execution of Docking Runs: Multiple independent docking runs are typically performed to ensure the reliability and convergence of the results.

4. Analysis of Docking Results

-

Binding Pose Analysis: The resulting docked conformations are clustered and ranked based on their predicted binding energies or docking scores. The pose with the lowest binding energy is generally considered the most probable binding mode.

-

Interaction Analysis: The interactions between the ligand and the protein in the best-ranked pose are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and, in the case of azole fungicides, the coordination bond between the triazole nitrogen and the heme iron.[1]

-

Visualization: The protein-ligand complex is visualized using molecular graphics software (e.g., PyMOL, VMD) to qualitatively assess the binding mode and the key interacting residues.[5]

Visualizing the Molecular Landscape

Ergosterol Biosynthesis Pathway and the Role of CYP51

The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the critical step catalyzed by lanosterol 14α-demethylase (CYP51) and the inhibitory action of bitertanol.

References

- 1. Stereoselective bioactivity, toxicity and degradation of the chiral triazole fungicide bitertanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sites.ualberta.ca [sites.ualberta.ca]

- 3. Stereoselective Separation of the Fungicide Bitertanol Stereoisomers by High-Performance Liquid Chromatography and Their Degradation in Cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification, Modeling and Ligand Affinity of Early Deuterostome CYP51s, and Functional Characterization of Recombinant Zebrafish Sterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of (1S,2S)-Bitertanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitertanol is a broad-spectrum conazole fungicide widely utilized in agriculture to control a range of fungal diseases on crops.[1] It possesses two stereogenic centers, resulting in the existence of four stereoisomers: (1R,2S)-, (1S,2R)-, (1R,2R)-, and (1S,2S)-bitertanol. While commercial bitertanol is typically a mixture of these stereoisomers, there is growing interest in the properties and activities of the individual enantiomers and diastereomers due to potential differences in their biological efficacy and toxicological profiles.[1] This technical guide focuses on the physical and chemical properties of the pure this compound stereoisomer.

It is critical to note that comprehensive experimental data for the isolated this compound enantiomer is not extensively available in public scientific literature. Enantiomers, such as this compound and its mirror image (1R,2R)-bitertanol, possess identical physical properties in an achiral environment, including melting point, boiling point, and solubility.[2] Their primary distinguishing characteristic is their equal but opposite optical rotation.[2] Differences in physical properties are typically observed between diastereomers, such as between the (1S,2S) and (1R,2S) or (1S,2R) forms.

This guide consolidates the available data for bitertanol as a mixture and provides the theoretical framework and general experimental protocols necessary for the determination of the specific properties of the pure (1S,2S) enantiomer.

General Physicochemical Properties

The following tables summarize the known physical and chemical properties of bitertanol, generally referring to the mixture of stereoisomers.

| Identifier | Value | Source |

| IUPAC Name | 3,3-dimethyl-1-(4-phenylphenoxy)-1-(1,2,4-triazol-1-yl)butan-2-ol | [3] |

| CAS Number | 55179-31-2 | [3] |

| Molecular Formula | C₂₀H₂₃N₃O₂ | [3] |

| Molecular Weight | 337.42 g/mol | [4] |

| Physical Description | Colorless solid | [3] |

| Property | Value | Notes | Source |

| Melting Point | 127 °C | Not specified for a particular stereoisomer. Another source reports 49-50°C. This variation likely reflects different diastereomeric compositions. | [5] |

| Boiling Point | 350 °C | Estimated | [4] |

| Solubility | Water: 5 mg/LChloroform: Slightly solubleDMSO: Slightly solubleMethanol: Slightly soluble | For the mixture of stereoisomers. | [6][7] |

| Vapor Pressure | 2.2 x 10⁻¹⁰ mmHg (20 °C) (Diastereomer A)2.5 x 10⁻⁹ mmHg (20 °C) (Diastereomer B) | [4] | |

| logP (octanol-water) | 4.16 | [6] |

Spectral Data

Spectral data is crucial for the structural elucidation and identification of this compound. The following data is for the general compound, but would be expected to be very similar for the individual stereoisomers, with potential minor differences in the spectra of diastereomers.

| Technique | Data Summary | Source |

| Mass Spectrometry (MS) | Available as MS-MS and LC-MS data. | [3] |

| Infrared Spectroscopy (IR) | FTIR and ATR-IR spectra are available. | [3] |

| Nuclear Magnetic Resonance (NMR) | While specific spectra for this compound are not provided, general principles of 1H and 13C NMR would apply for structural confirmation. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize pure this compound.

Stereoselective Separation and Purification

Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method for separating the stereoisomers of bitertanol.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose).

-

Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio should be optimized to achieve baseline separation of the four stereoisomers.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 220 nm).

-

Procedure:

-

Dissolve a sample of the bitertanol stereoisomer mixture in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the isomers with the optimized mobile phase.

-

Collect the fraction corresponding to the this compound peak.

-

Confirm the purity of the collected fraction by re-injection.

-

Evaporate the solvent to obtain the pure this compound.

-

Determination of Absolute Configuration

Methodology: Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.

-

Procedure:

-

Grow a single crystal of the purified this compound of suitable quality. This can be achieved by slow evaporation of a solvent, or by vapor diffusion.

-

Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Solve and refine the crystal structure using appropriate software.

-

The absolute configuration can be determined from the anomalous dispersion of the X-rays by the atoms in the crystal, typically reported as the Flack parameter.

-

Measurement of Optical Rotation

Methodology: A polarimeter is used to measure the optical rotation of a chiral compound.

-

Instrumentation: A polarimeter with a sodium lamp (D-line, 589 nm).

-

Procedure:

-

Prepare a solution of the purified this compound of known concentration in a suitable achiral solvent (e.g., chloroform, methanol).

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter cell with the sample solution.

-

Measure the angle of rotation.

-

The specific rotation [α] can be calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. The chemical shifts, splitting patterns, and coupling constants can be used to confirm the molecular structure.

-

¹³C NMR: Provides information on the carbon framework of the molecule.

-

Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) should be used.

-

-

Infrared (IR) Spectroscopy:

-

Provides information about the functional groups present in the molecule. Characteristic peaks for O-H, C-H, C=C (aromatic), and C-N bonds would be expected.

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.

-

Visualizations

Experimental Workflow for Stereoisomer Separation and Characterization

Caption: Workflow for the separation and characterization of bitertanol stereoisomers.

Logical Relationship of Bitertanol Stereoisomers

Caption: Stereoisomeric relationships of bitertanol.

References

- 1. Stereoselective bioactivity, toxicity and degradation of the chiral triazole fungicide bitertanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Bitertanol | C20H23N3O2 | CID 91656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bitertanol | 55179-31-2 [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. parchem.com [parchem.com]

- 7. caymanchem.com [caymanchem.com]

Methodological & Application

Chiral HPLC Application Note: Separation of (1S,2S)-Bitertanol

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the four stereoisomers of the fungicide bitertanol, with a specific focus on the (1S,2S) enantiomer. Utilizing a cellulose-based chiral stationary phase, this reversed-phase method achieves baseline separation of all four stereoisomers, making it highly suitable for enantiomeric purity determination, residue analysis, and metabolic studies in research, drug development, and environmental monitoring.

Introduction

Bitertanol is a broad-spectrum triazole fungicide characterized by the presence of two chiral centers, resulting in four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). As enantiomers can exhibit different biological activities and toxicological profiles, the ability to separate and quantify individual stereoisomers is crucial for comprehensive safety and efficacy assessments. This protocol provides a detailed, validated HPLC method for the successful chiral separation of all four bitertanol stereoisomers.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required. The system used for the development of this method was a Shimadzu LC-30AD.

-

Chiral Stationary Phase: Lux Cellulose-1 [cellulose tris(3,5-dimethylphenylcarbamate)], 250 mm x 4.6 mm, 5 µm particle size.

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Bitertanol standard (racemic mixture and individual isomers if available)

-

Chromatographic Conditions

The optimal conditions for the chiral separation of bitertanol stereoisomers were determined as follows:

| Parameter | Condition |

| Mobile Phase | Acetonitrile/Water (45:55, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 25 minutes |

Standard Solution Preparation

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of racemic bitertanol standard and dissolve it in 100 mL of acetonitrile.

-

Working Standard (10 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase (Acetonitrile/Water, 45:55, v/v).

Sample Preparation

For samples in complex matrices such as soil or agricultural products, a suitable extraction and clean-up procedure, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), should be employed prior to HPLC analysis. The final extract should be dissolved in the mobile phase.

Data Presentation

The following table summarizes the chromatographic parameters obtained for the separation of the four bitertanol stereoisomers under the optimized conditions.

| Stereoisomer | Retention Time (k') | Separation Factor (α) | Resolution (Rs) |

| (1R, 2S)-bitertanol | 3.29 | - | - |

| (1S, 2R)-bitertanol | 3.65 | 1.11 | 3.32 |

| (1R, 2R)-bitertanol | 4.32 | 1.18 | 4.15 |

| (1S, 2S)-bitertanol | 5.85 | 1.35 | 9.28 |

Data adapted from Li, L., et al. (2018). Stereoselective Separation of the Fungicide Bitertanol Stereoisomers by High-Performance Liquid Chromatography and Their Degradation in Cucumber. Journal of Agricultural and Food Chemistry, 66(50), 13303-13309.

Mandatory Visualization

The following diagram illustrates the logical workflow for the chiral HPLC analysis of bitertanol.

Caption: Workflow for Chiral HPLC Analysis of Bitertanol.

Conclusion

The described chiral HPLC method provides excellent separation and resolution for all four stereoisomers of bitertanol, including the (1S,2S) isomer. The protocol is straightforward and can be readily implemented in laboratories equipped with standard HPLC instrumentation. This application note serves as a valuable resource for researchers, scientists, and drug development professionals requiring accurate enantiomeric analysis of bitertanol.

Analytical protocol for (1S,2S)-bitertanol quantification in produce

Application Notes: Quantification of (1S,2S)-Bitertanol in Produce

Introduction

Bitertanol is a broad-spectrum triazole fungicide utilized in agriculture to control various fungal diseases in fruits and vegetables. It possesses two chiral centers, resulting in four stereoisomers: (1R,2S)-bitertanol, (1S,2R)-bitertanol, (1R,2R)-bitertanol, and this compound. As stereoisomers can exhibit different toxicological profiles and degradation rates in the environment, the stereoselective analysis of bitertanol residues is crucial for accurate risk assessment and food safety evaluation. This application note provides a detailed analytical protocol for the quantification of this compound in produce, primarily using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique.

Experimental Protocols

1. Sample Preparation and Extraction

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective procedure for extracting pesticide residues from produce.

-

Homogenization: Weigh 10 g of a representative, homogenized sample of the produce (e.g., tomato, cucumber) into a 50 mL centrifuge tube. For fruits with high water content, the sample may be frozen with liquid nitrogen and pulverized.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Seal the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.

-

Centrifuge the tube at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent, C18, and MgSO₄. The exact composition may vary depending on the matrix to remove interferences such as pigments and fatty acids.

-

Vortex the tube for 30 seconds.

-

Centrifuge at 10000 rpm for 5 minutes.

-

Collect the supernatant (the cleaned extract) and filter it through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

-

2. UPLC-MS/MS Analysis

The stereoselective separation and quantification of bitertanol isomers are achieved using a UPLC system coupled with a tandem mass spectrometer.

-

Chromatographic Conditions:

-

UPLC System: Waters ACQUITY UPLC H-CLASS or equivalent.

-

Chiral Column: A suitable chiral column is essential for separating the stereoisomers. For example, a Superchiral OD-3R (150 mm × 2.1 mm, 3 µm) column can be used.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is typically used.[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Injection Volume: 5 µL.[1]

-

Column Temperature: Maintained at a controlled temperature, for instance, 35°C, to ensure reproducible retention times.

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 4500) is suitable.[2]

-